N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a furan ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted furamides or sulfonamides
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the furan ring may participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-phenylthiourea
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide stands out due to its unique combination of an azepane ring, sulfonyl group, and furan ring. This structural arrangement imparts distinct chemical properties, making it a versatile compound in various applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research contexts .
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-6-5-13-23-16)18-14-7-9-15(10-8-14)24(21,22)19-11-3-1-2-4-12-19/h5-10,13H,1-4,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOFBFQAVQLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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